molecular formula C6H13NO2S B1249580 2-Deoxymannostatin A

2-Deoxymannostatin A

Cat. No.: B1249580
M. Wt: 163.24 g/mol
InChI Key: XJGUWDJAAJGHSJ-FSIIMWSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxymannostatin A is a cyclopentane derivative characterized by its unique structural framework, which includes a deoxygenated mannose-like moiety. The compound’s structural complexity, as inferred from its placement in cyclopentane-related listings, implies possible roles in inhibiting enzymatic pathways or modulating biological targets, though further experimental validation is required.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(1R,3S,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,3-diol

InChI

InChI=1S/C6H13NO2S/c1-10-6-4(9)2-3(8)5(6)7/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6-/m0/s1

InChI Key

XJGUWDJAAJGHSJ-FSIIMWSLSA-N

Isomeric SMILES

CS[C@H]1[C@@H](C[C@@H]([C@@H]1N)O)O

Canonical SMILES

CSC1C(CC(C1N)O)O

Synonyms

2-deoxymannostatin A

Origin of Product

United States

Comparison with Similar Compounds

2-Cyclopentylcyclopentanone

  • Structure: Features a cyclopentane ring fused with a ketone group, contrasting with 2-Deoxymannostatin A’s deoxygenated mannose-like structure.
  • Function: Primarily used in organic synthesis as a precursor for complex molecules. No direct pharmacological data is available in the evidence.

(2E,5E)-2,5-Bis(4-(3-(Dimethylamino)propoxy)benzylidene)cyclopentanone

  • Structure: Contains a cyclopentane core with extended aromatic and dimethylamino substituents.
  • Function : Likely serves as a synthetic intermediate or a ligand for receptor binding due to its conjugated system.
  • Key Difference: The presence of aromatic and charged groups enhances solubility and target affinity compared to 2-Deoxymannostatin A’s more hydrophobic profile .

Functional Analogues

Dexamethasone (Reference MM0213.00)

  • Structure : A glucocorticoid with a steroidal backbone, unrelated to cyclopentane.
  • Function: Anti-inflammatory and immunosuppressant agent.

Xylometazoline and Oxymetazoline

  • Structure : Imidazoline derivatives with vasoconstrictive properties.
  • Function : Nasal decongestants targeting α-adrenergic receptors.
  • Key Difference: Unlike these clinically validated decongestants, 2-Deoxymannostatin A’s mechanism and applications remain speculative, underscoring the need for targeted pharmacological studies .

Q & A

Q. Table 1. Published Studies on 2-Deoxymannostatin A (Example)

Study FocusKey FindingsGaps Identified
SynthesisOptimized yield (68%)Scalability challenges
BioactivityIC₅₀ = 12 nM (Cancer)Mechanism unresolved

Advanced: What methodologies validate 2-Deoxymannostatin A’s mechanism of action amid conflicting hypotheses?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways perturbed by treatment .
  • Kinetic Binding Assays : Surface plasmon resonance (SPR) to measure target binding affinity (KD) and off-rates .
  • CRISPR Knockout Models : Validate target specificity using isogenic cell lines lacking putative receptors .
  • Computational Docking : Compare docking poses (AutoDock Vina) with mutagenesis data to refine binding models .

Basic: How to ensure ethical and rigorous data presentation in 2-Deoxymannostatin A studies?

Methodological Answer:

  • Raw Data Archiving : Upload uncropped gels, spectra, and statistical scripts to Figshare or institutional repositories .
  • Error Reporting : Disclose standard deviations (SD) or standard errors (SEM) for ≥3 replicates, avoiding "representative image" claims without justification .
  • Conflict of Interest : Declare funding sources and institutional review board (IRB) approvals in supplemental sections .

Advanced: What strategies mitigate batch variability in 2-Deoxymannostatin A production for in vivo studies?

Methodological Answer:

  • Quality-by-Design (QbD) : Use design-of-experiments (DoE) software (e.g., MODDE) to optimize critical process parameters .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify shelf-life constraints .
  • In-Process Controls : Real-time HPLC monitoring to abort batches with purity deviations >2% .

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